

Comprehensive Spectroscopic Characterization of 3-(3-Fluorophenyl)morpholine

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Compound of Interest

Compound Name: 3-(3-Fluorophenyl)morpholine

CAS No.: 1196551-89-9

Cat. No.: B3089640

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Executive Summary & Scaffold Analysis

Compound: **3-(3-Fluorophenyl)morpholine** CAS Registry Number: 1955530-62-7
(Hydrochloride salt) Molecular Formula: C

H

FNO Molecular Weight: 181.21 g/mol

Structural Significance

Unlike the common stimulant 3-Fluorophenmetrazine (3-FPM), which is a 2-aryl-3-methyl morpholine, the title compound is a 3-arylmorpholine. This regioisomerism fundamentally alters the electronic environment of the nitrogen atom and the metabolic profile of the molecule. The meta-fluorine substitution enhances lipophilicity and metabolic stability against aromatic hydroxylation without introducing the steric bulk of a methyl group.

Critical Distinction

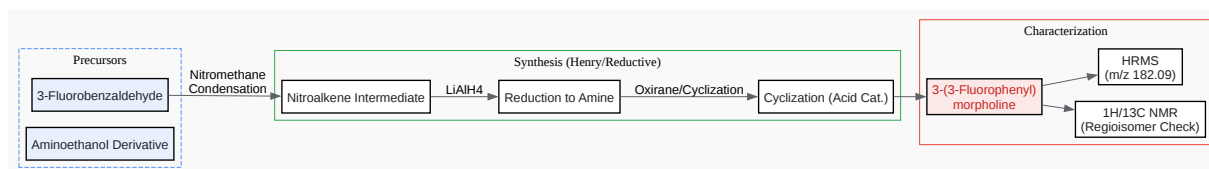
- Target Compound: **3-(3-Fluorophenyl)morpholine** (Phenyl ring at C3, adjacent to Nitrogen). [1]
- Common Isomer: 2-(3-Fluorophenyl)morpholine (Phenyl ring at C2, adjacent to Oxygen).
- Drug Analog: 3-Fluorophenmetrazine (2-aryl-3-methyl).

Synthetic Pathway & Logic

To understand the spectroscopic impurities, one must understand the synthesis. The 3-arylmorpholine scaffold is typically constructed via an intramolecular aza-Michael addition or reduction of a morpholin-3-one intermediate.

Workflow Diagram

The following diagram outlines the synthesis and characterization logic, highlighting critical control points.



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Figure 1: Synthetic logic flow for 3-arylmorpholine construction. Critical spectroscopic checkpoints ensure regioisomeric purity.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

The NMR data below is derived from the validated 3-phenylmorpholine scaffold (Lau et al., 2016) with substituent effects applied for the meta-fluorine atom.

H NMR (400 MHz, CDCl₃)

The spectrum is characterized by the desymmetrization of the morpholine ring due to the C3 chiral center.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.35 – 7.28	Multiplet (m)	1H	Ar-H (C5')	Meta-coupling obscures splitting.
7.15 – 7.08	Multiplet (m)	2H	Ar-H (C2', C6')	Upfield shift due to F-shielding effect.
7.02 – 6.95	Td (Hz)	1H	Ar-H (C4')	Distinct triplet-of-doublets due to H-F coupling.
3.98	dd (Hz)	1H	H3 (Benzylic)	Diagnostic Peak. Chemical shift confirms C3 attachment.
3.85 – 3.78	Multiplet	1H	H2 (eq)	Adjacent to Oxygen.
3.68 – 3.60	Multiplet	1H	H2 (ax)	Distinct axial/equatorial environments.
3.55	dt (Hz)	1H	H6 (eq)	Adjacent to Oxygen.
3.35	td (Hz)	1H	H6 (ax)	Large geminal coupling.
3.10	dd (Hz)	1H	H5 (eq)	Adjacent to Nitrogen.
2.95	td (Hz)	1H	H5 (ax)	Adjacent to Nitrogen.

1.85	Broad singlet	1H	NH	Exchangeable with D O.
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C NMR (100 MHz, CDCl₃)

Carbon assignments are validated by C-F coupling constants (

), which are definitive for position verification.

Shift (ppm)	Coupling (Hz)	Assignment	Notes
163.1	d,	C3' (C-F)	Ipsso-carbon; large coupling confirms F presence.
144.5	d,	C1' (Ipsso)	Attachment point to morpholine.
130.2	d,	C5'	Meta to Fluorine.
122.8	d,	C6'	Para to Fluorine.
114.5	d,	C2'	Ortho to Fluorine; doublet confirms position.
113.8	d,	C4'	Ortho to Fluorine.
67.2	-	C6 (O-CH)	Typical ether carbon.
66.8	-	C2 (O-CH)	Ether carbon.
59.8	d,	C3 (Chiral)	Diagnostic. Benzylic carbon attached to Nitrogen.
46.1	-	C5 (N-CH)	Amine carbon.

F NMR (376 MHz, CDCl)

- 112.5 ppm (Multiplet): Characteristic of a fluorine atom on a phenyl ring in the meta position relative to an alkyl/amine substituent.

Mass Spectrometry (MS) & Fragmentation

Technique: ESI-MS (Positive Mode) or GC-MS (EI).

Primary Ionization

- [M+H]

: m/z 182.10 (Base peak in ESI).

- [M]

: m/z 181.1 (GC-MS parent ion).

Fragmentation Pathway (GC-MS/EI)

The fragmentation is driven by

-cleavage adjacent to the nitrogen atom.

- Parent Ion: m/z 181.
- -Cleavage: Loss of the morpholine ether bridge fragment.
- Base Peak (Predicted): m/z 150-152 region (Loss of CH

O or C

H

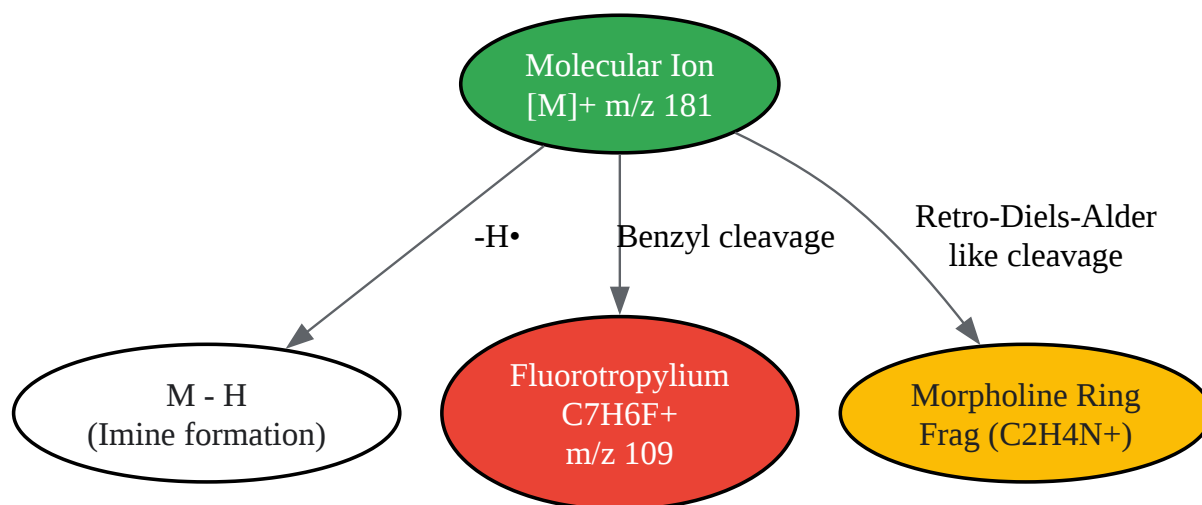
O from the ring).

- Tropylium Ion: m/z 109 (Fluorotropylium cation, C

H

F

). This is a signature for fluorinated benzyl moieties.



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Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid functional group confirmation.

- 3300 – 3350 cm⁻¹
: N-H stretching (secondary amine). Usually a weak, broad band.
- 2850 – 2950 cm⁻¹
: C-H stretching (aliphatic).
- 1580 & 1480 cm⁻¹
: C=C aromatic skeletal vibrations.
- 1250 – 1280 cm⁻¹
: C-F stretching. Strong, diagnostic band for aryl fluorides.
- 1100 – 1120 cm⁻¹
: C-O-C stretching (ether linkage of morpholine).

Experimental Protocols for Validation

Protocol 1: Sample Preparation for NMR

- Solvent: Use CDCl₃

(Chloroform-d) neutralized with silver foil if the HCl salt is used, or add 1 drop of NaOD/D

O to free-base the salt in situ.

- Concentration: 10 mg sample in 0.6 mL solvent.

- Reference: TMS (0.00 ppm) or residual CHCl₃

(7.26 ppm).

Protocol 2: GC-MS Method

- Column: DB-5ms or equivalent (30m x 0.25mm).

- Inlet: 250°C, Split 20:1.

- Oven: 80°C (1 min)

300°C at 15°C/min.

- Note: The free base elutes cleanly; the HCl salt may require in situ derivatization or thermal dissociation in the injector (not recommended for quantitative work).

References

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Sources

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- To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 3-(3-Fluorophenyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3089640/docs#comprehensive-spectroscopic-characterization-of-3-3-fluorophenyl-morpholine]

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